molecular formula C24H21ClN2O3S B11454777 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B11454777
M. Wt: 453.0 g/mol
InChI Key: WKILRRHPYCQVIZ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a methoxyphenyl group, and a chlorodimethylphenoxy acetamide linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with 2-methoxybenzoyl chloride to form an intermediate, which is then reacted with 4-chloro-3,5-dimethylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of benzothiazole oxides and phenoxy acetic acid derivatives.

    Reduction: Formation of reduced benzothiazole derivatives and phenoxy acetamide.

    Substitution: Formation of substituted benzothiazole and phenoxy acetamide derivatives.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzothiazol-2-yl)-2-hydroxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromo-3,5-dimethylphenoxy)acetamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)propionamide

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzothiazole and phenoxyacetamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H21ClN2O3S/c1-14-10-17(11-15(2)23(14)25)30-13-22(28)26-19-12-16(8-9-20(19)29-3)24-27-18-6-4-5-7-21(18)31-24/h4-12H,13H2,1-3H3,(H,26,28)

InChI Key

WKILRRHPYCQVIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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